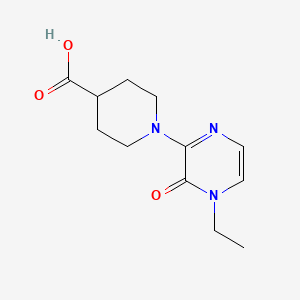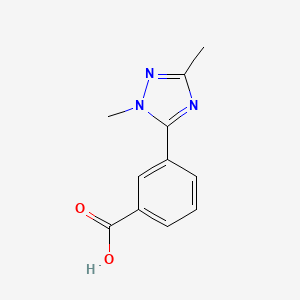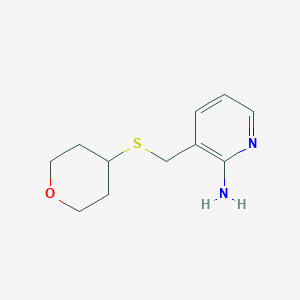![molecular formula C11H13N3O B7568691 4-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7568691.png)
4-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as HMP and is a pyridine derivative. HMP has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of HMP is not fully understood. However, studies have shown that HMP inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. HMP has also been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication.
Biochemical and Physiological Effects:
HMP has been found to have both biochemical and physiological effects. Biochemically, HMP has been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication. HMP has also been found to induce cell cycle arrest and apoptosis in cancer cells. Physiologically, HMP has been found to have antitumor activity and is being studied as a potential anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
HMP has several advantages and limitations for lab experiments. Advantages include the potential use of HMP as a building block for the synthesis of various compounds, the potential use of HMP as a ligand in metal complexes, and the potential use of HMP as a protecting group for alcohols. Limitations include the low yield of HMP using current synthesis methods and the limited understanding of the mechanism of action of HMP.
Orientations Futures
There are several future directions for the study of HMP. One direction is to develop more efficient synthesis methods for HMP to increase the yield. Another direction is to study the mechanism of action of HMP in more detail to better understand its potential applications in medicinal chemistry. Additionally, future studies could investigate the potential use of HMP as a ligand in metal complexes and as a protecting group for alcohols.
Méthodes De Synthèse
HMP can be synthesized using various methods, including the reaction of 2-cyano-3-(hydroxymethyl)pyridine with pyrrolidine in the presence of a base. Another method involves the reaction of 2-cyanopyridine with formaldehyde and pyrrolidine. The yield of HMP using these methods is around 50-70%.
Applications De Recherche Scientifique
HMP has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, HMP has been found to have antitumor activity and is being studied as a potential anticancer agent. HMP has also been studied for its potential use as a building block for the synthesis of various compounds. In material science, HMP has been studied for its potential use as a ligand in metal complexes. In organic chemistry, HMP has been used as a protecting group for alcohols.
Propriétés
IUPAC Name |
4-[3-(hydroxymethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-6-10-5-11(1-3-13-10)14-4-2-9(7-14)8-15/h1,3,5,9,15H,2,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFHFGDURDQJBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=CC(=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2-Cyanopyridin-4-yl)piperidin-4-yl]acetamide](/img/structure/B7568615.png)
![3-[(3-Chloro-4-fluorophenyl)methylamino]-1-methylpyrazin-2-one](/img/structure/B7568622.png)

![[2-(3,3-Dimethylbutylamino)phenyl]methanol](/img/structure/B7568628.png)

![3-[(1-Ethylpyrazol-4-yl)amino]-1-methylpyrazin-2-one](/img/structure/B7568638.png)
![1-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methylamino]pyrazin-2-one](/img/structure/B7568646.png)
![1-[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7568648.png)
![4-[(2-Methyl-1,4-oxazepan-4-yl)sulfonyl]benzoic acid](/img/structure/B7568672.png)
![[3-(3,3-Dimethylbutylamino)phenyl]methanol](/img/structure/B7568680.png)
![3-[(3-Hydroxypyrrolidin-1-yl)sulfonylmethyl]benzoic acid](/img/structure/B7568699.png)
![N-[(2-methoxypyridin-4-yl)methyl]-2-(methylamino)pyridine-3-carboxamide](/img/structure/B7568702.png)

